4-[(Decylsulfonyl)amino]phenyl octanoate
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Overview
Description
4-[(Decylsulfonyl)amino]phenyl octanoate is an organic compound that belongs to the class of esters and sulfonamides. This compound features a phenyl ring substituted with a decylsulfonylamino group and an octanoate ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Decylsulfonyl)amino]phenyl octanoate typically involves a multi-step process:
Formation of Decylsulfonyl Chloride: Decylsulfonyl chloride can be synthesized by reacting decylthiol with chlorosulfonic acid under controlled conditions.
Amination: The decylsulfonyl chloride is then reacted with aniline to form 4-(Decylsulfonyl)aniline.
Esterification: The final step involves the esterification of 4-(Decylsulfonyl)aniline with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(Decylsulfonyl)amino]phenyl octanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Decylsulfonyl)amino]phenyl octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and sulfonamide chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Decylsulfonyl)amino]phenyl octanoate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Butylsulfonyl)amino]phenyl octanoate
- 4-[(Hexylsulfonyl)amino]phenyl octanoate
- 4-[(Octylsulfonyl)amino]phenyl octanoate
Uniqueness
4-[(Decylsulfonyl)amino]phenyl octanoate is unique due to its longer decyl chain, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to similar compounds with shorter alkyl chains.
Properties
Molecular Formula |
C24H41NO4S |
---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
[4-(decylsulfonylamino)phenyl] octanoate |
InChI |
InChI=1S/C24H41NO4S/c1-3-5-7-9-10-11-13-15-21-30(27,28)25-22-17-19-23(20-18-22)29-24(26)16-14-12-8-6-4-2/h17-20,25H,3-16,21H2,1-2H3 |
InChI Key |
XBEMKOFMQSJGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)OC(=O)CCCCCCC |
Origin of Product |
United States |
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